Alane-dimethylethylamine complex - 124330-23-0

Alane-dimethylethylamine complex

Catalog Number: EVT-341944
CAS Number: 124330-23-0
Molecular Formula: C4H11AlN
Molecular Weight: 100.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aluminum films are critical in various technological applications, particularly in electronics, due to their excellent electrical conductivity and resistance to corrosion. The chemical vapor deposition (CVD) of aluminum using precursors such as dimethylethylamine alane (DMEAA) is a process of significant interest. This method allows for the controlled deposition of aluminum onto various substrates, which is essential for the fabrication of microelectronic devices. The studies under review explore the deposition mechanisms, the influence of temperature and substrate on growth behaviors, and the potential for a two-step writing process in the CVD of aluminum from DMEAA123.

Mechanism of Action

The deposition of aluminum from DMEAA involves several steps, starting with the dissociation of DMEAA into dimethylethylamine and alane. This dissociation occurs even at room temperature and is accelerated at higher temperatures. The alane produced then rapidly degrades, potentially forming aluminum particles. The dissociation reaction is first-order with an activation energy of about 9.56 kcal/mol. Interestingly, the presence of hydrogen as a carrier gas slows down the dissociation compared to argon. The deposition rate of aluminum is also affected by the substrate temperature, with a decrease observed above 150°C due to rapid gas-phase decomposition of DMEAA2.

In the context of pyrolytic laser-assisted CVD, high purity aluminum lines with resistivity close to that of bulk aluminum can be achieved. The operating conditions, such as laser power and substrate choice, significantly affect the material properties of the deposited aluminum. The study demonstrates a novel two-step writing process that involves rapid laser nucleation followed by selective CVD of aluminum on the patterned substrate. This process takes advantage of the nucleation behavior observed on different substrates like Pt, Au, W, and Si, highlighting the importance of thermal and nucleation effects in the laser writing process1.

Applications in Various Fields

The application of aluminum films deposited via CVD from DMEAA is vast, particularly in the microelectronics industry. The ability to deposit aluminum on different substrates with controlled incubation times and growth rates is crucial for the fabrication of integrated circuits and other electronic components. For instance, on Si and SiO2 substrates, the incubation time and nucleation activation energies vary with temperature, affecting the growth rate of the aluminum films. On TiN substrates, however, no incubation time is observed, and the growth rate reaches a maximum of 600 nm/min. The growth activation energies on these substrates are also influenced by their conductivity. Additionally, the texture of the aluminum film can be modified by the orientation of the TiN substrate and the thickness of the aluminum, which is important for optimizing the film's electrical properties. The application of a bias to the Si substrate during deposition can improve the degree of Al(111) texture, leading to denser films with lower resistivity3.

Properties

CAS Number

124330-23-0

Product Name

Alane-dimethylethylamine complex

Molecular Formula

C4H11AlN

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C4H11N.Al/c1-4-5(2)3;/h4H2,1-3H3;

InChI Key

JFULSLYTSZPADJ-UHFFFAOYSA-N

SMILES

CCN(C)C.[Al]

Canonical SMILES

CCN(C)C.[Al]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.